

Application Notes and Protocols: Dyeing Cellulosic Fibers with Reactive Blue 224

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive blue 224*

Cat. No.: *B1166368*

[Get Quote](#)

Introduction

Reactive Blue 224 is a reactive dye used for dyeing cellulosic fibers such as cotton, linen, and viscose. Reactive dyes are known for forming a covalent bond with the fiber, resulting in excellent wash fastness.^[1] This document provides a standard laboratory protocol for the application of **Reactive Blue 224** on cellulosic fibers using an exhaustion dyeing method. The procedure outlines the necessary steps from pre-treatment of the fabric to the final post-dyeing wash.

Data Presentation: Typical Dyeing Parameters

The following table summarizes the key quantitative parameters for dyeing cellulosic fibers with **Reactive Blue 224**. These values are representative and may be adjusted based on the specific substrate, desired shade depth, and available equipment.

Parameter	Value	Unit	Notes
Dye Concentration	1 - 4	% o.w.f.	On the weight of the fabric
Liquor Ratio	1:10 - 1:20	-	Ratio of the weight of the goods to the volume of the dyebath
Glauber's Salt (Na ₂ SO ₄)	40 - 80	g/L	Acts as an electrolyte to promote dye exhaustion
Soda Ash (Na ₂ CO ₃)	15 - 20	g/L	Used as the fixing agent to raise the pH
Dyeing Temperature	60	°C	Optimal temperature for dye fixation[2][3]
Exhaustion Time	30 - 45	minutes	Time for the dye to migrate from the dyebath to the fiber
Fixation Time	45 - 60	minutes	Time for the covalent bond formation between the dye and fiber[3][4]
Initial pH	6.0 - 7.0	-	pH of the dyebath during the exhaustion phase
Fixation pH	10.5 - 11.5	-	pH of the dyebath after the addition of alkali

Experimental Protocol: Exhaustion Dyeing Method

This protocol details the step-by-step procedure for dyeing cellulosic fibers with **Reactive Blue 224** in a laboratory setting.

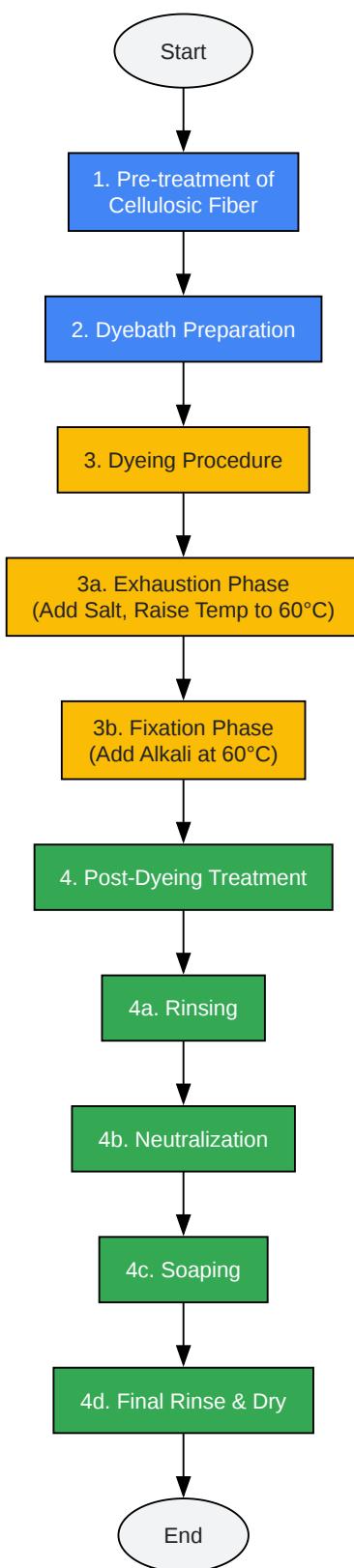
1. Pre-treatment of Cellulosic Fibers:

- Ensure the cellulosic fabric is properly scoured and bleached to remove impurities and achieve good absorbency.
- The fabric should be wetted out before introducing it to the dyebath.

2. Dyebath Preparation:

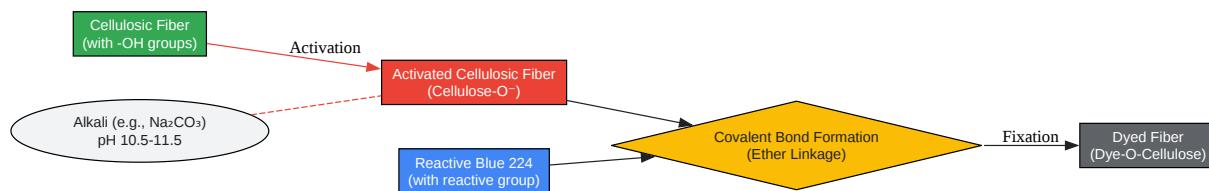
- Calculate the required amount of water for the desired liquor ratio.
- Weigh the required amount of **Reactive Blue 224** dye based on the weight of the fabric and the desired shade percentage.
- Make a stock solution of the dye by pasting it with a small amount of cold water and then dissolving it in hot water (at approximately 50°C).
- Weigh the required amount of Glauber's salt and dissolve it in the dyebath.
- Add a sequestering agent if hard water is being used.

3. Dyeing Procedure:


- Set the dyebath at room temperature.
- Add the dissolved dye solution to the dyebath.
- Introduce the wetted fabric into the dyebath.
- Start the dyeing machine and run for 10 minutes to ensure even distribution of the dye.
- Add the dissolved Glauber's salt.
- Raise the temperature of the dyebath to 60°C at a rate of 1.5°C per minute.^[3]
- Run the machine at 60°C for 30-45 minutes to allow for dye exhaustion.
- Add the pre-dissolved soda ash to the dyebath to initiate dye fixation.

- Continue the dyeing process at 60°C for another 45-60 minutes for fixation.[3][4]

4. Post-dyeing Treatment:


- Drain the dyebath.
- Rinse the dyed fabric with cold water for 10 minutes.[3]
- Perform a hot wash at 50°C for 10 minutes.[3]
- Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L) at 45°C for 10 minutes. [3]
- Carry out a soaping treatment with a suitable soaping agent (e.g., 2 g/L) at 90°C for 10 minutes to remove any unfixed dye.[3]
- Rinse the fabric thoroughly with hot and then cold water.
- Squeeze the excess water and air dry the fabric.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for dyeing cellulosic fibers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fsw.cc [fsw.cc]
- 2. researchgate.net [researchgate.net]
- 3. Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composite high-light blue reactive dye and application thereof - Eureka | PatSnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Dyeing Cellulosic Fibers with Reactive Blue 224]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166368#standard-protocol-for-dyeing-cellulosic-fibers-with-reactive-blue-224]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com